

Spectroscopic data of 3-(2-nitrophenoxy)propanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(2-Nitrophenoxy)propanoic acid

Cat. No.: B1361564

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of **3-(2-nitrophenoxy)propanoic acid**

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **3-(2-nitrophenoxy)propanoic acid** (CAS No. 6336-59-0). Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and interpretation of key analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By synthesizing theoretical principles with practical experimental considerations, this guide serves as an authoritative resource for the structural elucidation and characterization of this bifunctional molecule. Each section includes detailed protocols, data interpretation grounded in established chemical principles, and illustrative visualizations to ensure clarity and scientific integrity.

Introduction and Molecular Overview

3-(2-nitrophenoxy)propanoic acid is an organic compound featuring a propanoic acid moiety linked to an ortho-substituted nitrobenzene ring via an ether bond. Its molecular structure combines the distinct chemical properties of a carboxylic acid, an aromatic ether, and a nitroaromatic system. This unique combination makes it a molecule of interest in synthetic chemistry and as a potential building block in medicinal chemistry.

The unambiguous characterization of such molecules is paramount for any research or development application. Spectroscopic analysis provides the definitive data required for

structural confirmation and purity assessment. This guide will systematically explore the expected spectroscopic signatures of **3-(2-nitrophenoxy)propanoic acid**.

Key Molecular Information:

- Molecular Formula: $C_9H_9NO_5$ [1][2][3]
- Molecular Weight: 211.17 g/mol [1][3]
- CAS Number: 6336-59-0 [1][2][4][5]

The following sections will detail the application of NMR (1H and ^{13}C), IR, and MS for the comprehensive analysis of this compound.

Caption: Molecular structure of **3-(2-nitrophenoxy)propanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

1H NMR Spectroscopy

Expertise & Experience: Causality Behind Experimental Choices In 1H NMR, the chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups, like the nitro group, deshield nearby protons, shifting their resonance signal downfield (to a higher ppm value). Conversely, electron-donating groups shield protons, moving their signal upfield. Spin-spin coupling, observed as signal splitting, reveals the number of neighboring, non-equivalent protons, providing crucial connectivity information.

Experimental Protocol: A Self-Validating System

- Sample Preparation: Accurately weigh ~5-10 mg of **3-(2-nitrophenoxy)propanoic acid** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$). The choice of solvent is critical; $DMSO-d_6$ is often preferred for carboxylic acids as it ensures the acidic proton is observable.

- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm.
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher. A higher field strength provides better signal dispersion and resolution.
- **Validation Step:** To confirm the identity of the acidic proton, a D₂O exchange experiment can be performed. After the initial spectrum is acquired, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signal corresponding to the acidic -COOH proton will disappear or significantly diminish.^[6]

Data Interpretation and Predicted Spectrum

- **Aromatic Protons (H3, H4, H5, H6):** The four protons on the benzene ring are all in unique chemical environments. Due to the strong electron-withdrawing effect of the ortho-nitro group and the ether linkage, these protons will be deshielded and appear in the ~7.0 - 8.2 ppm range. Their signals will exhibit complex splitting patterns (multiplets) due to coupling with adjacent aromatic protons. H3, being ortho to the nitro group, is expected to be the most downfield proton.
- **Methylene Protons (H7):** These two protons are adjacent to the ether oxygen. The oxygen atom's electronegativity will deshield them, placing their signal around ~4.4 ppm. This signal is expected to be a triplet, as it is coupled to the two neighboring H8 protons ($n+1 = 2+1 = 3$).
- **Methylene Protons (H8):** These two protons are alpha to the carbonyl group. They are less deshielded than H7 and are expected to resonate around ~2.9 ppm. This signal will also be a triplet, as it is coupled to the two neighboring H7 protons.
- **Carboxylic Acid Proton (-OH):** This acidic proton is highly deshielded and typically appears as a broad singlet far downfield, in the ~10-12 ppm range.^{[6][7]} Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon D₂O exchange.

Table 1: Predicted ¹H NMR Data

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration
-COOH	10.0 - 12.0	broad singlet (br s)	1H
H3	~8.1	multiplet (m)	1H
H4, H5, H6	7.0 - 7.8	multiplet (m)	3H
-O-CH ₂ - (H7)	~4.4	triplet (t)	2H

| -CH₂-COOH (H8) | ~2.9 | triplet (t) | 2H |

¹³C NMR Spectroscopy

Experimental Protocol The sample is prepared as for ¹H NMR. ¹³C NMR spectra are typically acquired using a proton-decoupled pulse sequence, which results in a spectrum of sharp singlets, where each signal corresponds to a unique carbon environment.

Data Interpretation and Predicted Spectrum The molecule possesses 9 carbon atoms, all of which are in chemically non-equivalent environments, leading to an expectation of 9 distinct signals.

- **Carbonyl Carbon (C9):** The carboxylic acid carbonyl carbon is the most deshielded and will appear furthest downfield, typically in the range of ~170-180 ppm.^[8]
- **Aromatic Carbons (C1-C6):** The six aromatic carbons will resonate between ~115 - 155 ppm. The carbons directly attached to electronegative groups will be most affected. C1 (attached to the ether oxygen) and C2 (attached to the nitro group) will have characteristic shifts at the lower end of this range.
- **Methylene Carbon (C7):** The carbon atom bonded to the ether oxygen is significantly deshielded and is expected to appear around ~65-70 ppm.
- **Methylene Carbon (C8):** The carbon alpha to the carbonyl group will resonate further upfield, around ~30-35 ppm.

Table 2: Predicted ¹³C NMR Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
-COOH (C9)	170 - 180
C-NO ₂ (C2)	~150
C-O- (C1)	~153
Aromatic C-H (C3-C6)	115 - 135
-O-CH ₂ - (C7)	65 - 70

| -CH₂-COOH (C8) | 30 - 35 |

Infrared (IR) Spectroscopy

Expertise & Experience: Causality Behind Experimental Choices IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of the specific bond and functional group. The presence of strong, distinct functional groups like a carbonyl (C=O), a hydroxyl (-OH), and a nitro group (-NO₂) makes IR spectroscopy an exceptionally reliable and rapid method for initial characterization.

Experimental Protocol: A Self-Validating System

- **Sample Preparation:** For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly onto the ATR crystal. For the KBr pellet method, ~1 mg of the sample is ground with ~100 mg of dry KBr powder and pressed into a transparent disk.
- **Background Scan:** A background spectrum of the empty instrument (or pure KBr pellet) is recorded. This is a critical step to subtract atmospheric (CO₂, H₂O) and accessory absorptions from the sample spectrum.
- **Sample Scan:** The sample is scanned, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation and Key Absorptions The IR spectrum of **3-(2-nitrophenoxy)propanoic acid** will be dominated by the characteristic absorptions of its functional groups.

- **-OH Stretch (Carboxylic Acid):** A very broad and strong absorption band is expected in the 2500-3300 cm^{-1} region. This broadening is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.^[9]
- **C-H Stretches:** Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm^{-1} (~3050-3100 cm^{-1}), while aliphatic C-H stretches from the methylene groups appear just below 3000 cm^{-1} (~2850-2960 cm^{-1}).^[10]
- **C=O Stretch (Carbonyl):** A very strong and sharp absorption band characteristic of the carboxylic acid carbonyl group will be present around 1700-1725 cm^{-1} .^[9]
- **NO₂ Stretches (Nitro Group):** This group gives rise to two distinct and strong bands: an asymmetrical stretch between 1500-1550 cm^{-1} and a symmetrical stretch between 1300-1370 cm^{-1} .^{[11][12]} These two bands are highly diagnostic for the presence of a nitro group.
- **C-O Stretches (Ether & Carboxylic Acid):** Strong absorption bands in the fingerprint region, between 1000-1300 cm^{-1} , will correspond to the C-O stretching vibrations of the aromatic ether and the carboxylic acid.

Table 3: Characteristic IR Absorption Bands

Vibrational Mode	Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H Stretch	Carboxylic Acid	2500 - 3300	Strong, Very Broad
C-H Stretch	Aromatic	3050 - 3100	Medium-Weak
C-H Stretch	Aliphatic	2850 - 2960	Medium
C=O Stretch	Carbonyl	1700 - 1725	Strong, Sharp
N-O Asymmetric Stretch	Nitro	1500 - 1550	Strong
N-O Symmetric Stretch	Nitro	1300 - 1370	Strong
C-O Stretch	Ether / Carboxylic Acid	1000 - 1300	Strong

| C=C Stretch | Aromatic | 1450 - 1600 | Medium-Variable |

Mass Spectrometry (MS)

Expertise & Experience: Causality Behind Experimental Choices Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. The choice of ionization technique is crucial. Electrospray ionization (ESI) is a soft ionization method ideal for polar molecules like carboxylic acids, as it typically keeps the molecule intact, allowing for clear observation of the molecular ion (e.g., $[M-H]^-$ or $[M+H]^+$).

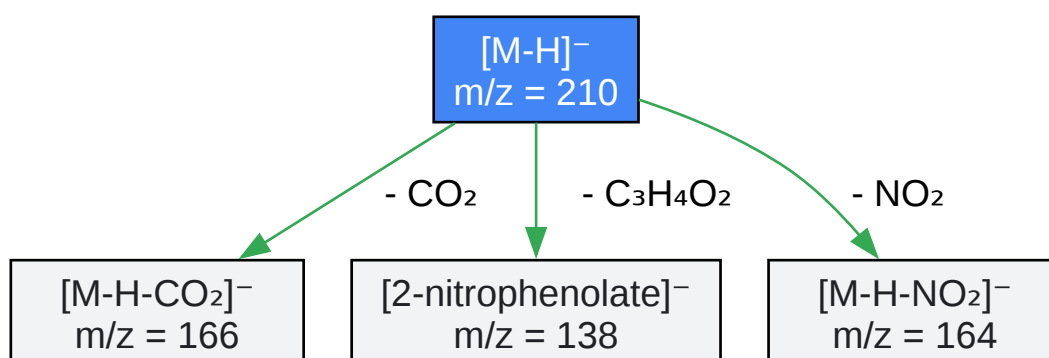
Experimental Protocol: A Self-Validating System

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile/water.
- **Infusion:** The solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

- **Ionization:** A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions are released into the gas phase.
- **Analysis:** The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z). Data can be acquired in both positive ($[M+H]^+$) and negative ($[M-H]^-$) ion modes to validate the molecular weight.

Data Interpretation and Fragmentation Pattern

- **Molecular Ion:** Given the molecular weight of 211.17 g/mol, the high-resolution mass spectrum should show a prominent peak at $m/z \approx 212.0504$ in positive ion mode ($[C_9H_{10}NO_5]^+$) or $m/z \approx 210.0453$ in negative ion mode ($[C_9H_8NO_5]^-$).
- **Fragmentation:** The fragmentation pattern provides a roadmap of the molecule's structure. Key fragment ions would likely arise from the cleavage of the weakest bonds.



[Click to download full resolution via product page](#)

Caption: Plausible fragmentation pathway in negative ion ESI-MS.

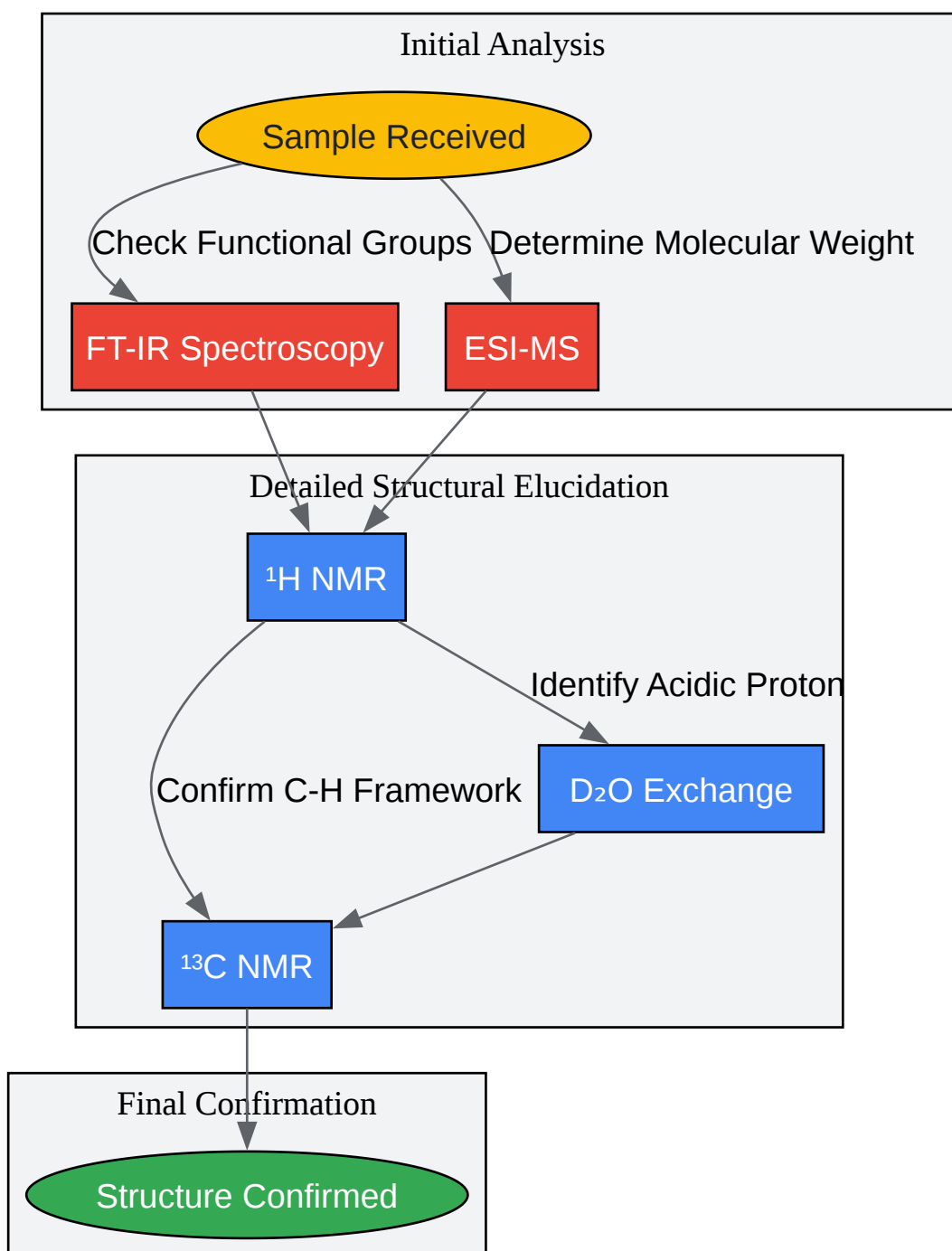
Table 4: Predicted Key Mass Spectrometry Peaks (ESI Negative Mode)

m/z (Predicted)	Ion Formula	Description
210.05	$[C_9H_8NO_5]^-$	Molecular Ion $[M-H]^-$
166.06	$[C_8H_8NO_3]^-$	Loss of carbon dioxide ($-CO_2$)
164.04	$[C_9H_8O_3]^-$	Loss of nitro group ($-NO_2$)

| 138.03 | $[\text{C}_6\text{H}_4\text{NO}_2]^-$ | Cleavage of ether bond to give 2-nitrophenolate anion |

Integrated Analytical Workflow and Conclusion

The structural confirmation of **3-(2-nitrophenoxy)propanoic acid** is not reliant on a single technique but on the convergent validation from multiple spectroscopic methods. The workflow below illustrates a robust process for characterization.



[Click to download full resolution via product page](#)

Caption: Integrated workflow for spectroscopic characterization.

In conclusion, the spectroscopic profile of **3-(2-nitrophenoxy)propanoic acid** is highly characteristic. ¹H and ¹³C NMR define its precise carbon-hydrogen framework and connectivity.

Infrared spectroscopy rapidly confirms the presence of the key carboxylic acid, nitro, and ether functional groups. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through fragmentation analysis. Together, these techniques provide a self-validating system for the unambiguous identification and characterization of the molecule, meeting the rigorous standards required for research and development.

References

- AccelaChem. 6336-59-0, 3-(2-Nitrophenoxy)propionic Acid.
- EON Biotech. 3-(2-Nitrophenoxy)propionic Acid – (6336-59-0).
- Capot Chemical. Specifications of 3-(2-Nitrophenoxy)propionic Acid.
- Doc Brown's Chemistry. low/high resolution ^1H proton nmr spectrum of propanoic acid.
- PubChem. 3-(2-Nitrophenyl)propionic acid | $\text{C}_9\text{H}_9\text{NO}_4$ | CID 74818.
- Doc Brown's Chemistry. Introductory note on the ^{13}C NMR spectrum of propanoic acid.
- University of California, Davis. IR: nitro groups.
- SIELC Technologies. 3-(2-Nitrophenyl)propionic acid.
- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
- PubChem. 3-(2-Nitrophenyl)-2-propenoic acid | $\text{C}_9\text{H}_7\text{NO}_4$ | CID 735923.
- SpectraBase. Propionic acid.
- Nagwa. Question Video: ^1H NMR Spectrum of Propanoic Acid.
- Human Metabolome Database. ^1H NMR Spectrum (1D, 500 MHz, H_2O , experimental) (HMDB0000237).
- Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups.
- OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry.
- University of Colorado Boulder. Infrared Spectroscopy Handout.
- NIST WebBook. 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester.
- Stenutz. 3-(2-nitrophenyl)propanoic acid.
- ResearchGate. Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes.
- Organic Chemistry Data. NMR Spectroscopy :: ^{13}C NMR Chemical Shifts.
- Amanote Research. Structural and Spectroscopic Characterization of 1-(5-Bromothiophen-2-yl)-3-(4-Nitrophenyl)prop-2-En-1-One.
- SpectraBase. Propanoic acid, 2-(4-nitrophenoxy)-, N' -(2-furanylmethylidene)hydrazide - Optional[^1H NMR].
- SpectraBase. 3-(4-Nitrophenyl)propanoic acid - Optional[Vapor Phase IR].
- NIST WebBook. Propanoic acid.
- Doc Brown's Chemistry. infrared spectrum of propanoic acid.

- ResearchGate. Infrared spectral studies of propanoic acid in various solvents.
- Digital Commons @ Michigan Tech. Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes.
- Doc Brown's Chemistry. ^{13}C NMR spectrum of 2-methylpropanoic acid.
- YouTube. Introduction to IR Spectroscopy - Carboxylic Acids.
- Journal of Materials Chemistry C. Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films.
- MDPI. Effect of Ultrasonic-Assisted Extraction on the Structural and Physiological Activity of Jackfruit Polysaccharides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 6336-59-0,3-(2-Nitrophenoxy)propionic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）有限公司 [accelachem.com]
- 2. keyorganics.net [keyorganics.net]
- 3. capotchem.cn [capotchem.cn]
- 4. eontrading.uk [eontrading.uk]
- 5. molbase.com [molbase.com]
- 6. low/high resolution ^1H proton nmr spectrum of propanoic acid $\text{C}_3\text{H}_6\text{O}_2$ $\text{CH}_3\text{CH}_2\text{COOH}$ analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid ^1H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. nagwa.com [nagwa.com]
- 8. ^{13}C nmr spectrum of propanoic acid $\text{C}_3\text{H}_6\text{O}_2$ $\text{CH}_3\text{CH}_2\text{COOH}$ analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid ^{13}C ^{13}C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. infrared spectrum of propanoic acid $\text{C}_3\text{H}_6\text{O}_2$ $\text{CH}_3\text{CH}_2\text{COOH}$ prominent wavenumbers cm^{-1} detecting ? functional groups present finger print for identification of propionic acid

image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- To cite this document: BenchChem. [Spectroscopic data of 3-(2-nitrophenoxy)propanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361564#spectroscopic-data-of-3-2-nitrophenoxy-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com